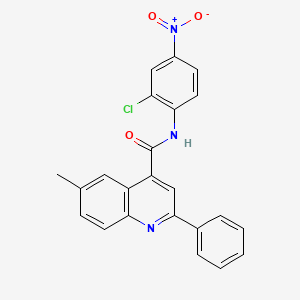
1-(5-chloro-2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine
Descripción general
Descripción
1-(5-chloro-2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine is a chemical compound that has been synthesized for scientific research purposes. It is a piperazine derivative that has shown potential in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine involves its interaction with specific enzymes and receptors. As mentioned earlier, it inhibits the activity of PDE4 by binding to its catalytic site, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). This, in turn, leads to a decrease in pro-inflammatory cytokine production and an increase in anti-inflammatory cytokine production. The binding of the compound to the serotonin 5-HT1A receptor leads to the activation of certain signaling pathways that are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-chloro-2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine have been studied extensively. It has been found to have anti-inflammatory properties, as evidenced by its ability to inhibit the activity of PDE4 and decrease pro-inflammatory cytokine production. It has also been shown to have anxiolytic and antidepressant effects, as evidenced by its binding to the serotonin 5-HT1A receptor and activation of certain signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-chloro-2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine in lab experiments is its specificity for certain enzymes and receptors. This allows researchers to investigate the mechanism of action of these targets in a more precise manner. Additionally, the compound has been shown to have low toxicity and good solubility in water, which makes it suitable for use in in vitro and in vivo experiments.
One limitation of using this compound is its relatively high cost compared to other research tools. Additionally, its effects may vary depending on the experimental conditions and the specific target being investigated.
Direcciones Futuras
There are several future directions for the use of 1-(5-chloro-2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine in scientific research. One potential application is in the development of new anti-inflammatory drugs that target PDE4. Additionally, the compound's anxiolytic and antidepressant effects could be further investigated for the development of new treatments for mood disorders. Finally, its specificity for certain enzymes and receptors could be exploited for the development of new diagnostic tools for various diseases.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine has been used in various scientific studies as a tool compound to investigate the mechanism of action of certain enzymes and receptors. It has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a role in the regulation of inflammation and immune response. Additionally, it has been found to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Propiedades
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-15-8-9-17(21)14-19(15)22-10-12-23(13-11-22)20(24)16(2)25-18-6-4-3-5-7-18/h3-9,14,16H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZNDOQEUPGCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,5-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162419.png)

![1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4162435.png)
![N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4162437.png)
![N'-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162450.png)
![1-[2-(3-phenoxyphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4162457.png)
![isopropyl 4-chloro-3-({[(5-{[(4-methoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4162460.png)

![1-{3-[3-(trifluoromethyl)phenoxy]propoxy}-2,5-pyrrolidinedione](/img/structure/B4162477.png)
![N-{1-[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4162482.png)
![dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-isopropoxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4162490.png)
![N'-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162506.png)
![N'-[2-(4-benzylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162513.png)
![N-(3,4-dichlorophenyl)-2-{4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4162522.png)